molecular formula C16H15FN2O2S B11071017 1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11071017
M. Wt: 318.4 g/mol
InChI Key: FSNYZAJDMAPNFT-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound with a complex structure that includes a fluorophenyl group, a thienyl group, and a pyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole-Dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which is introduced through a nucleophilic substitution reaction.

    Attachment of the Thienyl Group: The thienyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl or thienyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenoxyphenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione

Uniqueness

1-(4-FLUOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both a fluorophenyl and a thienyl group, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-thiophen-2-ylethylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H15FN2O2S/c17-11-3-5-12(6-4-11)19-15(20)10-14(16(19)21)18-8-7-13-2-1-9-22-13/h1-6,9,14,18H,7-8,10H2

InChI Key

FSNYZAJDMAPNFT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCCC3=CC=CS3

Origin of Product

United States

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